molecular formula C39H30N2O2P2 B14485443 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole CAS No. 66119-33-3

4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole

Cat. No.: B14485443
CAS No.: 66119-33-3
M. Wt: 620.6 g/mol
InChI Key: OMBHVOLMNOPDJY-UHFFFAOYSA-N
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Description

4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphoryl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.

Scientific Research Applications

4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole exerts its effects involves its interaction with molecular targets. The diphenylphosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Known for its use as a bidentate ligand in hydroformylation reactions.

    9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another ligand used in various metal-catalyzed reactions.

Uniqueness

4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity

Properties

CAS No.

66119-33-3

Molecular Formula

C39H30N2O2P2

Molecular Weight

620.6 g/mol

IUPAC Name

4,5-bis(diphenylphosphoryl)-3,3-diphenylpyrazole

InChI

InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)37-38(45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36)40-41-39(37,31-19-7-1-8-20-31)32-21-9-2-10-22-32/h1-30H

InChI Key

OMBHVOLMNOPDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=C(N=N2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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